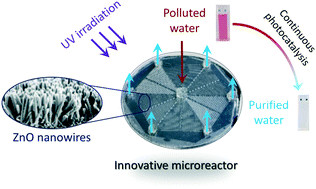High flow rate microreactors integrating in situ grown ZnO nanowires for photocatalytic degradation
Reaction Chemistry & Engineering Pub Date: 2021-12-14 DOI: 10.1039/D1RE00325A
Abstract
A high-volume, low-pressure microfluidic photocatalytic microreactor was created and demonstrated here. This high-flow rate microreactor, based on an innovative design developed by the start-up Eden Tech, was produced by a simple thermal pressing process, using Eden Tech's easy-to-use and environment-friendly thermoplastic polymer, Flexdym™. ZnO nanowires (ZnO NWs) were then synthesized in situ, using an environment-friendly, low-cost, two-step hydrothermal method. Varying the synthesis parameters (growth solution flow rate, time and temperature) allowed us to get an insight into the optimal synthesis conditions for photocatalytic purposes. The in situ grown nanowire morphology was characterized using scanning electron microscopy (SEM). The photocatalytic efficiency of the as-synthetized microreactors was tested by degrading continuous streams of water polluted with Acid Red 14 (AR14), a commonly used organic dye, under UV irradiation, followed by UV-visible spectrometry. We found that the best results are obtained with the following synthesis parameters: a 1 h growth time, a growth flow rate of 200 μL min−1 and a temperature of 80 °C. After 4 passes in the reactor, which is roughly equivalent to 40 seconds of UV light irradiation, the dye was degraded at 98%. Increasing the photocatalysis flow rate from 200 μL min−1 to 500 μL min−1 showed a small decrease in efficiency, but it is still encouraging for high-flow rate degradation.


Recommended Literature
- [1] Inside front cover
- [2] Synthesis, modular composition, and electrochemical properties of lamellar iron sulfides†
- [3] Inside front cover
- [4] Mild electrophilic trifluoromethylation of secondary and primary aryl- and alkylphosphines using hypervalent iodine(iii)–CF3 reagents†
- [5] Targeted photothermal therapy of mice and rabbits realized by macrophage-loaded tungsten carbide†
- [6] A novel green chemistry gelation method for polyvinyl pyrrolidone (PVP) and dimethylpolysiloxane (silicone): microwave-induced in-liquid-plasma†
- [7] Black-phosphorus crystal growth model deduced from the product distribution state under different process factors†
- [8] New branched macrocyclic ligand and its side-arm, two urea-based receptors for anions: synthesis, binding studies and crystal structure†
- [9] Introductory lecture: origins and applications of efficient visible photoluminescence from silicon-based nanostructures
- [10] Pair aligning improved motility of Quincke rollers†










